An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethanol
An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Isothiazol-4-ylmethanol, as a functionalized derivative, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
The key physicochemical properties of Isothiazol-4-ylmethanol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170283-02-0 | [1] |
| Molecular Formula | C₄H₅NOS | [1] |
| Molecular Weight | 115.16 g/mol | [1] |
| Synonyms | (1,2-Thiazol-4-yl)methanol, 4-Isothiazolemethanol | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis of Isothiazol-4-ylmethanol
A robust and common method for the synthesis of primary alcohols from heterocyclic systems is the reduction of a corresponding carboxylic acid or its ester derivative. In this case, Isothiazol-4-ylmethanol can be synthesized from Isothiazole-4-carboxylic acid or its ethyl ester, Ethyl isothiazole-4-carboxylate.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from readily available precursors to form the isothiazole ring, followed by functional group manipulation to yield the target alcohol.
Experimental Protocol: Reduction of Ethyl isothiazole-4-carboxylate
This protocol describes the reduction of Ethyl isothiazole-4-carboxylate to Isothiazol-4-ylmethanol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.
Materials:
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Ethyl isothiazole-4-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Distilled water
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10% Sulfuric acid
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Sodium sulfate (anhydrous)
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
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Preparation of Reducing Agent: Anhydrous diethyl ether or THF is added to the flask, followed by the slow and careful addition of a stoichiometric amount of lithium aluminum hydride under an inert atmosphere. The suspension is stirred.
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Addition of Ester: Ethyl isothiazole-4-carboxylate is dissolved in anhydrous diethyl ether or THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: The reaction is cooled in an ice bath. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
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Work-up: The resulting precipitate (aluminum salts) is filtered off and washed with diethyl ether or THF. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Isothiazol-4-ylmethanol. Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.
Characterization of Isothiazol-4-ylmethanol
A comprehensive characterization of the synthesized Isothiazol-4-ylmethanol is crucial to confirm its identity and purity. The following analytical techniques are recommended.
General Characterization Workflow
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for Isothiazol-4-ylmethanol based on the analysis of the parent isothiazole and related structures.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 1H | H-3 (Isothiazole) |
| ~8.6 - 8.8 | Singlet | 1H | H-5 (Isothiazole) |
| ~4.6 - 4.8 | Singlet | 2H | -CH₂- |
| ~3.5 - 4.5 (broad) | Singlet | 1H | -OH |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-3 (Isothiazole) |
| ~148 - 152 | C-5 (Isothiazole) |
| ~130 - 135 | C-4 (Isothiazole) |
| ~55 - 60 | -CH₂- |
Table 3: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (alcohol) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~3100 | Weak | C-H stretch (aromatic) |
| 1400 - 1600 | Medium | C=C and C=N stretch |
| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 115 | Molecular ion [M]⁺ |
| 114 | [M-H]⁺ |
| 98 | [M-OH]⁺ |
| 86 | [M-CH₂OH]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
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Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy:
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Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Place the sample in the IR spectrometer.
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Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological and Pharmaceutical Relevance
Isothiazole-containing compounds are known to interact with various biological targets, making them attractive scaffolds in drug discovery. Their bioactivity is often linked to the reactivity of the isothiazole ring, which can be influenced by its substituents.
The bioactivation of some isothiazole-containing drugs has been reported, leading to the formation of reactive metabolites that can covalently bind to proteins[2]. Understanding the metabolic fate of new isothiazole derivatives, such as Isothiazol-4-ylmethanol, is a critical step in assessing their potential for toxicity and ensuring the development of safe and effective therapeutic agents.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Isothiazol-4-ylmethanol. By leveraging established synthetic methodologies for related heterocyclic compounds and standard analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The information presented herein serves as a foundational resource for scientists and professionals in the field of drug development, facilitating further exploration of the therapeutic potential of novel isothiazole derivatives.
